molecular formula C15H8ClFO2 B2813018 4'-Chloro-6-fluoroflavone CAS No. 288400-97-5

4'-Chloro-6-fluoroflavone

Cat. No.: B2813018
CAS No.: 288400-97-5
M. Wt: 274.68
InChI Key: KORJBHAWGHTRHT-UHFFFAOYSA-N
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Description

4’-Chloro-6-fluoroflavone is a synthetic flavonoid compound with the molecular formula C15H8ClFO2. It is characterized by the presence of a chlorine atom at the 4’ position and a fluorine atom at the 6 position on the flavone backbone.

Mechanism of Action

Mode of Action

The mode of action of 4’-Chloro-6-fluoroflavone is not well-documented. As a flavone derivative, it may interact with its targets in a similar manner to other flavones, which often act as inhibitors or modulators of various enzymes and receptors. The specific interactions of 4’-chloro-6-fluoroflavone with its targets remain to be elucidated .

Biochemical Pathways

The biochemical pathways affected by 4’-Chloro-6-fluoroflavone are not well-defined. Flavones are known to interact with a wide range of biochemical pathways, including those involved in inflammation, oxidation, and cell signaling. The specific pathways affected by 4’-chloro-6-fluoroflavone are currently unknown .

Pharmacokinetics

The impact of these properties on the bioavailability of 4’-Chloro-6-fluoroflavone is therefore unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-6-fluoroflavone typically involves the condensation of 4-chlorobenzaldehyde with 2-hydroxy-6-fluorobenzophenone under acidic conditions. The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to form the flavone structure .

Industrial Production Methods: Industrial production of 4’-Chloro-6-fluoroflavone may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) may be used for purification.

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-6-fluoroflavone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Chloro-6-fluoroflavone has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4’-Chloro-6-fluoroflavone is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile compound in various applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-6-fluorochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFO2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORJBHAWGHTRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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